4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
CAS No.: 78027-00-6
Cat. No.: VC1984271
Molecular Formula: C7H7N5S
Molecular Weight: 193.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78027-00-6 |
|---|---|
| Molecular Formula | C7H7N5S |
| Molecular Weight | 193.23 g/mol |
| IUPAC Name | 4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13) |
| Standard InChI Key | PMSNUXITFAAPEK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NNC(=S)N2N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NNC(=S)N2N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol features a five-membered triazole ring with three nitrogen atoms, fused with a pyridine ring at the 3-position. The compound contains an amino group at the 4-position of the triazole ring and a thiol group at the 3-position. Its molecular formula is C₇H₇N₅S, with a molecular weight of 193.23 g/mol . The structure is characterized by:
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A triazole ring with three nitrogen atoms
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A pyridine ring connected at the 3-position
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An amino group (NH₂) attached to the 4-position of the triazole
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A thiol group (SH) at the 3-position of the triazole
The compound is also known by alternative names including:
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4-amino-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
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3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(3-pyridinyl)-
Physical Properties
The compound exhibits distinctive physical properties that are important for its handling, storage, and application in various contexts. Table 1 summarizes the key physical properties of 4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol.
Table 1: Physical Properties of 4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol
The compound is typically stable at room temperature and is reported to decompose rather than cleanly melt at elevated temperatures, particularly in solvents like N,N-dimethylformamide . Its moderate LogP value (0.92380) suggests a balance between hydrophilicity and lipophilicity, which may be advantageous for certain pharmaceutical applications.
Chemical Properties
4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol demonstrates several notable chemical properties stemming from its heterocyclic structure and functional groups. The triazole ring, with its three nitrogen atoms, contributes to the compound's basic character, while the thiol group provides reducing properties and metal-binding capabilities.
Key chemical characteristics include:
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The thiol group (-SH) can participate in redox reactions and can form coordination complexes with various metal ions .
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The amino group (-NH₂) can engage in nucleophilic reactions and hydrogen bonding.
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The nitrogen atoms in the triazole ring contribute to the compound's basicity and can participate in acid-base reactions.
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The compound can exist in tautomeric forms, alternating between the thiol form (with -SH) and the thione form (with C=S) .
These properties make 4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol versatile in various chemical transformations and contribute to its utility as an intermediate in organic synthesis.
Applications and Uses
4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol has diverse applications across multiple scientific and industrial domains. Its unique structural features and reactivity profile make it valuable in several contexts.
Synthetic Chemistry
In synthetic chemistry, the compound serves as an important intermediate for the preparation of more complex molecules . Its functional groups—particularly the amino and thiol moieties—allow for selective modifications and derivatizations, making it a versatile building block in organic synthesis.
Coordination Chemistry
The thiol functionality in 4-Amino-5-pyridin-3-yl-4H- triazole-3-thiol allows it to act as a ligand for metal ions, forming coordination complexes with various transition metals . These complexes may have applications in catalysis, materials science, and as models for metalloenzymes.
When handling this compound, standard laboratory safety practices should be followed, including:
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Use of appropriate personal protective equipment (gloves, lab coat, safety glasses)
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Working in a well-ventilated area or fume hood
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Avoiding inhalation or ingestion
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Proper disposal according to local regulations
The compound should be stored at room temperature in a tightly closed container, away from incompatible materials .
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